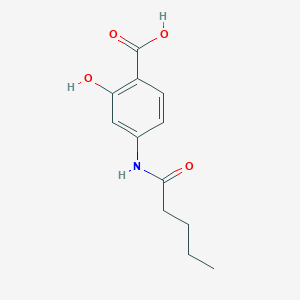

2-Hydroxy-4-(pentanoylamino)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-4-(pentanoylamino)benzoic acid, also known as HABA, is an organic compound that is widely used in scientific research. It is a derivative of salicylic acid and has a molecular formula of C13H17NO4. HABA is a yellow crystalline powder that is soluble in water and ethanol. This compound has several applications in the field of biochemistry, including its use in protein assays, enzyme kinetics, and protein-ligand binding studies.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-4-(pentanoylamino)benzoic acid involves the formation of a complex with proteins through the interaction of the carboxylate and amide groups of 2-Hydroxy-4-(pentanoylamino)benzoic acid with the amino acid residues of the protein. This complex absorbs light at a specific wavelength, which can be measured to determine the concentration of the protein.

Biochemical and Physiological Effects:

2-Hydroxy-4-(pentanoylamino)benzoic acid has no known biochemical or physiological effects on humans or animals. It is a non-toxic compound that is safe for laboratory use.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-Hydroxy-4-(pentanoylamino)benzoic acid is its high sensitivity and specificity for protein detection. It is also a relatively inexpensive reagent that is easy to use. However, 2-Hydroxy-4-(pentanoylamino)benzoic acid has some limitations, including its interference with certain types of proteins and its inability to detect proteins that do not form stable complexes with 2-Hydroxy-4-(pentanoylamino)benzoic acid.

Zukünftige Richtungen

There are several future directions for the use of 2-Hydroxy-4-(pentanoylamino)benzoic acid in scientific research. One potential application is in the development of new protein assays that are more sensitive and specific than current methods. 2-Hydroxy-4-(pentanoylamino)benzoic acid could also be used in the development of new drugs that target specific proteins. Finally, 2-Hydroxy-4-(pentanoylamino)benzoic acid could be used in the development of new diagnostic tests for diseases that are characterized by changes in protein expression.

Synthesemethoden

2-Hydroxy-4-(pentanoylamino)benzoic acid can be synthesized through a multi-step process starting with salicylic acid. The first step involves the acylation of salicylic acid with pentanoyl chloride to form 5-pentanoylsalicylic acid. This intermediate is then reacted with hydroxylamine to yield 5-pentanoylsalicylhydroxamic acid. Finally, the hydroxamic acid is hydrolyzed to produce 2-Hydroxy-4-(pentanoylamino)benzoic acid.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-4-(pentanoylamino)benzoic acid is widely used in scientific research as a colorimetric reagent for the detection and quantification of proteins. This compound forms a complex with proteins that absorbs light at a specific wavelength, allowing for the measurement of protein concentration. 2-Hydroxy-4-(pentanoylamino)benzoic acid is also used in enzyme kinetics studies to measure the rate of enzyme-catalyzed reactions. Additionally, 2-Hydroxy-4-(pentanoylamino)benzoic acid is used in protein-ligand binding studies to determine the binding affinity and specificity of ligands to proteins.

Eigenschaften

Molekularformel |

C12H15NO4 |

|---|---|

Molekulargewicht |

237.25 g/mol |

IUPAC-Name |

2-hydroxy-4-(pentanoylamino)benzoic acid |

InChI |

InChI=1S/C12H15NO4/c1-2-3-4-11(15)13-8-5-6-9(12(16)17)10(14)7-8/h5-7,14H,2-4H2,1H3,(H,13,15)(H,16,17) |

InChI-Schlüssel |

CTEGJZWAHPNQJC-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC(=C(C=C1)C(=O)O)O |

Kanonische SMILES |

CCCCC(=O)NC1=CC(=C(C=C1)C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B243450.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243452.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243453.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243455.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243457.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B243458.png)

![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B243465.png)

![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]thiophene-2-carboxamide](/img/structure/B243467.png)

![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B243469.png)

![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B243470.png)

![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243471.png)

![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243472.png)

![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243474.png)